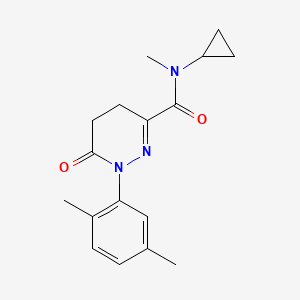![molecular formula C18H17N3O3 B7534192 2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B7534192.png)
2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide, also known as MOPEP, is a chemical compound that has been extensively studied in scientific research. MOPEP is a member of the oxadiazole family, which has been found to exhibit various biological activities. MOPEP has been shown to have potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Mécanisme D'action
The exact mechanism of action of 2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide is not fully understood, but it is believed to act on various cellular pathways involved in cell growth and survival. 2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. 2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide has been found to have various biochemical and physiological effects. Research has shown that 2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide can inhibit the growth and proliferation of cancer cells, and may also inhibit the migration and invasion of cancer cells. 2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide has also been found to have neuroprotective effects, and may protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. 2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide has been found to have antitumor and neuroprotective activity, and may be useful in the development of new treatments for cancer and neurological disorders. One limitation of using 2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many future directions for research on 2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide. One area of research is the development of new 2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide derivatives with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of 2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide, which may lead to the development of new treatments for cancer and neurological disorders. Additionally, further research is needed to investigate the potential toxicity of 2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide and its derivatives, and to determine the optimal dosing and administration routes for therapeutic use.
Méthodes De Synthèse
2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 2-(3-methoxyphenyl)acetic acid with 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline in the presence of a coupling agent. Other methods involve the reaction of 2-(3-methoxyphenyl)acetyl chloride with 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline or the reaction of 2-(3-methoxyphenyl)acetonitrile with 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline in the presence of a base.
Applications De Recherche Scientifique
2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide has been studied extensively in scientific research for its potential therapeutic applications. Research has shown that 2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide has antitumor activity, and may be useful in the treatment of various types of cancer, including breast cancer, lung cancer, and glioblastoma. 2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide has also been found to have potential as a neuroprotective agent, and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-19-18(21-24-12)14-6-4-7-15(11-14)20-17(22)10-13-5-3-8-16(9-13)23-2/h3-9,11H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUYROKRTHWELP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)NC(=O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534113.png)


![2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide](/img/structure/B7534155.png)
![N-butyl-N-methyl-1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide](/img/structure/B7534162.png)

![8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534169.png)
![4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534170.png)
![2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7534172.png)


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7534200.png)
![6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide](/img/structure/B7534206.png)